Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate

Physical Chemistry Drug Design Computational Chemistry

Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate (CAS 85237-84-9) is a synthetic butyl ester of a 2-hydroxy-4-oxo-2,5-heptadienoic acid scaffold. It belongs to the class of enolized β,γ-unsaturated α-keto esters, bearing electrophilic carbonyls, a nucleophilic enol hydroxyl, and a conjugated diene system.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 85237-84-9
Cat. No. B12662174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate
CAS85237-84-9
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(=O)C=C(C(=CC)C)O
InChIInChI=1S/C12H18O4/c1-4-6-7-16-12(15)11(14)8-10(13)9(3)5-2/h5,8,13H,4,6-7H2,1-3H3/b9-5+,10-8-
InChIKeyYSXMRHFZGXXVST-SXIMUEDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2-Hydroxy-5-methyl-4-oxohepta-2,5-dienoate (CAS 85237-84-9): A Specialized Enolized β,γ-Unsaturated α-Keto Ester for Synthetic Chemistry and Early Biological Profiling


Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate (CAS 85237-84-9) is a synthetic butyl ester of a 2-hydroxy-4-oxo-2,5-heptadienoic acid scaffold. It belongs to the class of enolized β,γ-unsaturated α-keto esters, bearing electrophilic carbonyls, a nucleophilic enol hydroxyl, and a conjugated diene system . The compound has a molecular formula of C12H18O4, a molecular weight of 226.27 g/mol, and predicted physicochemical properties including a boiling point of 333.6 °C at 760 mmHg and a density of 1.07 g/cm³ . It is listed primarily as a research intermediate by niche chemical suppliers and has been associated in commercial catalogs with the preparation of coenzyme Q, vitamin K, and polyprenylquinone analogs .

Why Generic Substitution of Butyl 2-Hydroxy-5-methyl-4-oxohepta-2,5-dienoate is Not Supported by Comparative Evidence


Like many specialized synthetic intermediates, butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate lacks publicly available head-to-head comparative data against its closest analogs (e.g., methyl or ethyl esters, or the free carboxylic acid). The butyl ester side chain is expected to alter lipophilicity, solubility, and reactivity relative to shorter-chain ester homologs, but no quantitative measurements (logP, solubility, reaction rate constants, IC50 values) are published. Consequently, there is no evidence basis to assert functional equivalence or superiority over other ester derivatives; any substitution decision would rely solely on unverified assumptions about ester chain-length effects .

Quantitative Differentiation Evidence for Butyl 2-Hydroxy-5-methyl-4-oxohepta-2,5-dienoate


Predicted Physicochemical Properties: Butyl Ester vs. Inferred Free Acid

The predicted boiling point of the butyl ester is 333.6 °C at 760 mmHg . As a class-level inference, this is expected to be lower (more volatile) than the corresponding free carboxylic acid, which would form stronger intermolecular hydrogen bonds and exhibit a higher boiling point. However, no experimental boiling point data are available for the free acid or for other ester homologs (e.g., methyl, ethyl), precluding a quantitative comparison.

Physical Chemistry Drug Design Computational Chemistry

Lack of Published Biological Comparator Data for Butyl 2-Hydroxy-5-methyl-4-oxohepta-2,5-dienoate

To date, no peer-reviewed studies or patent disclosures report IC50, Ki, EC50, or any other quantitative biological activity endpoint for butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate. Supplier documentation alludes to 'potential biological activities' but provides no data . No comparator-based evidence exists to assess the compound relative to methyl, ethyl, isopropyl, or other alkyl ester analogs, or the free acid.

Pharmacology Enzyme Inhibition Chemical Biology

Best-Fit Research and Industrial Scenarios for Butyl 2-Hydroxy-5-methyl-4-oxohepta-2,5-dienoate Based on Available Evidence


Synthetic Intermediate for Quinone-Derived Bioactive Molecules (Vitamin K and Coenzyme Q Analogs)

Commercial catalogs indicate that butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate is used in the preparation of coenzyme Q, vitamin K, and polyprenylquinone analogs . The compound's butyl ester group may serve as a temporary protecting group, or its enolized α-keto ester motif could participate in condensations with quinone precursors. However, no specific synthetic protocols or yields are publicly disclosed.

Aldol Condensation Building Block for Cross-Conjugated Systems

The α,β-unsaturated carbonyl system and enolizable α-hydrogen make this compound a candidate for base-catalyzed aldol condensations, potentially yielding cross-conjugated adducts valuable in material science or bioactive molecule design . This reactivity profile is inferred from structural class behavior; experimental rate constants or product yields have not been reported.

Ester Prodrug Candidate Pre-Screening in Drug Discovery

Given its butyl ester functionality, the compound could be hydrolyzed in vivo by esterases to release the free 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoic acid. This class-level inference suggests potential utility as a prodrug form for analogs targeting enzymes such as 2-hydroxyacid oxidase 2 (HAO2) [1], but no pharmacokinetic or pharmacodynamic data are available to support this application.

Quote Request

Request a Quote for Butyl 2-hydroxy-5-methyl-4-oxohepta-2,5-dienoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.